4-氧代戊-2-烯二酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

DMOP is used as a starting material for synthesizing novel compounds, such as 2-pyridones containing sulfonamide moiety, which are expected to have biological activities like bactericidal and fungicidal properties . It is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate . The compound is used in studies exploring catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate .Molecular Structure Analysis

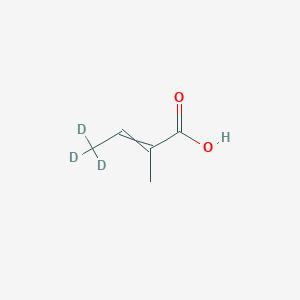

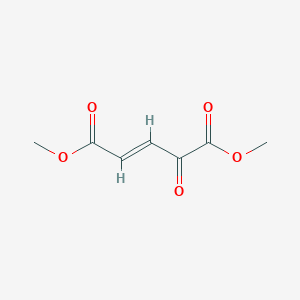

The molecular formula of DMOP is C7H8O5 . The molecular weight is 172.14 g/mol . The InChI Key is AMBZDHXNCVCBRQ-UHFFFAOYSA-N.Chemical Reactions Analysis

DMOP is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate. It is also used in catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate.Physical and Chemical Properties Analysis

DMOP appears as a solid . The molecular formula is C7H8O5 and the molecular weight is 172.14 g/mol .科学研究应用

新型化合物的合成:它被用作合成新型化合物的起始原料,例如含有磺酰胺部分的 2-吡啶酮,预计具有杀菌和杀真菌等生物活性 (El-Mariah 和 Nassar,2008)。

晶体学中的结构研究:该化合物在晶体学研究中被分析以了解其结构特性,如一项专注于功能化马来酸二甲酯的研究 (Zellmer、Niewa 和 Kreher,1999)。

化学反应和合成:它参与化学反应,如与银偶联,生成二甲基辛-反式-2、反式-6-二烯二酸二甲酯等产物 (Della 和 Kendall,1969)。

催化反应:该化合物用于探索催化反应的研究,如 1,4-二甲氧基-2-丁烯的均相催化 1,4-二羰基化,以产生高产率的己-3-烯二酸二甲酯 (Chan,1989)。

药理学和药物开发:其衍生物被探索用于药物开发的潜在应用,特别是在合成用于生物医学应用的生物活性化合物方面 (Gaber、Bagley、Muhammad 和 Gomha,2017)。

神经科学研究:一种相关化合物二甲基亚砜用作神经科学研究中的溶剂,并已研究其对神经元的影响,表明在治疗神经退行性疾病中具有潜在用途 (Lu 和 Mattson,2001)。

材料科学和聚合物研究:它也是聚合物合成的前体,如从天然油脂生产 1,19-十九烷二酸二甲酯 (Furst、Goff、Quinzler、Mecking、Botting 和 Cole-Hamilton,2012)。

环境修复:在环境科学中,已研究出二甲基邻苯二甲酸酯等相关化合物,利用过硫酸盐进行降解,这对于修复受污染的土壤和地下水具有重要意义 (Wang、Deng 和 Yang,2014)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl 4-oxopent-2-enedioate involves the condensation of a methyl ketone with a diester in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": ["Methyl ethyl ketone", "Diethyl oxalate", "Sodium ethoxide", "Acetic acid", "Methanol"], "Reaction": ["Step 1: In a round bottom flask, add methyl ethyl ketone and diethyl oxalate in equimolar amounts.", "Step 2: Add sodium ethoxide as a catalyst and heat the mixture under reflux for several hours.", "Step 3: After completion of the reaction, cool the mixture and add acetic acid to quench the excess sodium ethoxide.", "Step 4: Extract the product with methanol and dry over anhydrous magnesium sulfate.", "Step 5: Evaporate the solvent to obtain the crude product, which can be purified by recrystallization from a suitable solvent."] } | |

CAS 编号 |

78939-37-4 |

分子式 |

C7H8O5 |

分子量 |

172.13 g/mol |

IUPAC 名称 |

dimethyl 4-oxopent-2-enedioate |

InChI |

InChI=1S/C7H8O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H,1-2H3 |

InChI 键 |

AMBZDHXNCVCBRQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)C(=O)OC |

规范 SMILES |

COC(=O)C=CC(=O)C(=O)OC |

同义词 |

Dimethyl 2-Oxopent-3-enedioate; 4-Oxo-2-pentenedioic Acid 1,5-Dimethyl Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

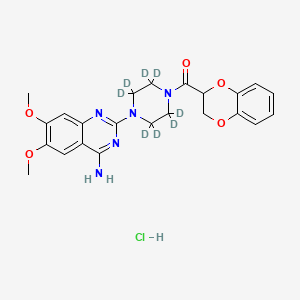

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)